Miramistin

Übersicht

Beschreibung

Es wurde entwickelt, um ein breites Spektrum an antimikrobieller Aktivität zu haben, einschließlich Wirksamkeit gegen resistente Isolate, mit geringer Toxizität . Miramistin ist bekannt für seine breite antimikrobielle Wirkung, einschließlich der Aktivität gegen Biofilme, und wird klinisch gut vertragen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Quaternisierung von Dimethylbenzylamin mit 3-(Myristoylamino)propylchlorid. Die Reaktion findet typischerweise in einem organischen Lösungsmittel unter kontrollierten Temperaturbedingungen statt, um die Bildung der gewünschten quartären Ammoniumverbindung sicherzustellen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts sicherzustellen. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Miramistin involves the quaternization of dimethylbenzylamine with 3-(myristoylamino)propyl chloride. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the desired quaternary ammonium compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Miramistin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die quartäre Ammoniumgruppe verändern, was möglicherweise die antimikrobiellen Eigenschaften der Verbindung beeinflusst.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Hydroxidionen oder Amine.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation zur Bildung von Benzylalkoholderivaten führen, während die Reduktion sekundäre Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Miramistin exhibits a wide range of antimicrobial properties, effective against bacteria, viruses, and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism Type | Specific Pathogens | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Staphylococcus aureus | 0.1 - 0.5 mg/ml |

| Klebsiella pneumoniae | 0.5 - 1 mg/ml | |

| Viruses | Influenza A | 0.1 - 0.5 mg/ml |

| Human Immunodeficiency Virus (HIV) | 0.05 - 0.2 mg/ml | |

| Fungi | Candida albicans | 1.56 - 25 mg/l |

| Aspergillus fumigatus | 3.13 mg/l |

This compound has been shown to be effective against multi-drug resistant strains of bacteria and fungi, making it a candidate for treating infections that are difficult to manage with conventional antibiotics .

Treatment of Superficial Fungal Infections

A study investigated the efficacy of this compound against drug-resistant fungi in vitro and in vivo using Galleria mellonella models. The results indicated that this compound significantly improved survival rates in subjects infected with Candida albicans and Aspergillus fumigatus. The MIC for these fungi ranged from 1.56 to 25 mg/l, demonstrating its potential as a treatment option for superficial fungal infections .

Wound Management

This compound is widely used in clinical settings for treating wounds and ulcers due to its antibacterial properties and low toxicity profile compared to traditional antiseptics like chlorhexidine . Its application can reduce the risk of infection in surgical wounds and chronic ulcers.

Environmental Applications

This compound is noted for its biodegradability (88-93%), making it an environmentally friendly alternative to conventional antiseptics that persist in the environment . This characteristic is particularly important as concerns about environmental contamination from toxic antiseptics grow.

Safety Profile

This compound has a favorable safety profile, with studies indicating that it can be tolerated by mammalian cell lines at concentrations up to 1000 mg/l without cytotoxic effects . In animal studies, the acute oral toxicity was found to be significantly higher than many commonly used antiseptics, suggesting a safer profile for clinical use.

Table 2: Toxicity Profile of this compound

| Test Subject | LD50 (mg/kg) |

|---|---|

| Rats | 1200 |

| Mice | 1000 |

| Fish | 100 |

Future Research Directions

The promising results from current studies indicate that further research into this compound's applications is warranted, especially in areas such as:

- Antimicrobial Stewardship : Evaluating its role in reducing reliance on systemic antifungals and antibiotics.

- Biofilm Management : Investigating its effectiveness against biofilms formed by mixed microbial populations in chronic wounds.

- Emerging Infectious Diseases : Assessing its efficacy against new pathogens, including coronaviruses and other resistant strains.

Wirkmechanismus

Miramistin exerts its effects primarily through the disruption of microbial cell membranes. It interacts with the lipid bilayer, leading to increased membrane permeability and subsequent cell lysis . The compound’s quaternary ammonium group plays a crucial role in this process by binding to the negatively charged components of the microbial cell membrane . This interaction disrupts the membrane’s integrity, leading to the leakage of cellular contents and cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chlorhexidin: Ein weiteres weit verbreitetes Antiseptikum mit breitem antimikrobiellem Wirkungsspektrum.

Benzalkoniumchlorid: Eine quartäre Ammoniumverbindung mit ähnlichen antimikrobiellen Eigenschaften.

Povidon-Jod: Ein Antiseptikum mit breitem Wirkungsspektrum, aber unterschiedlicher chemischer Struktur und Wirkmechanismus.

Einzigartigkeit von Miramistin

This compound ist einzigartig in seinem breiten Wirkungsspektrum, einschließlich der Wirksamkeit gegen Biofilme und resistente Isolate . Es hat auch ein günstiges Sicherheitsprofil mit geringer Toxizität und guter Verträglichkeit in der klinischen Anwendung . Im Gegensatz zu einigen anderen Antiseptika ist this compound gegen eine Vielzahl von Krankheitserregern wirksam, darunter Bakterien, Pilze und Viren, was es zu einer vielseitigen und wertvollen Verbindung in verschiedenen Anwendungen macht .

Biologische Aktivität

Miramistin is a widely studied antiseptic compound known for its broad-spectrum antimicrobial activity, including antibacterial, antiviral, and antifungal properties. Originally developed in the Soviet Union, it has gained attention for its effectiveness against various pathogens, particularly in clinical settings. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against drug-resistant organisms, and potential applications in medical practice.

This compound's antimicrobial activity is primarily attributed to its cationic detergent properties. The compound interacts with microbial membranes due to the association between its positively charged nitrogen and the negatively charged phospholipids in the membranes. This interaction disrupts the physical and biochemical properties of the membranes, leading to:

- Masking of Cellular Receptors : Prevents microbial adherence and invasion.

- Membrane Disruption : Causes leakage of cellular contents, leading to cell death.

- Potential DNA Binding : At higher concentrations, this compound may bind to microbial DNA, further inhibiting growth and replication .

Antifungal Activity

Recent studies have demonstrated this compound's potent antifungal activity against drug-resistant fungi. The minimal inhibitory concentration (MIC) for various fungal strains ranges from 1.56 to 25 mg/L, with an average MIC of 3.13 mg/L. Notably, it has shown effectiveness against Candida albicans and Aspergillus fumigatus , which are significant pathogens in clinical infections.

In Vitro and In Vivo Studies

- In Vitro Studies : this compound was tested following Clinical and Laboratory Standards Institute (CLSI) guidelines, demonstrating significant antifungal efficacy.

- In Vivo Studies : Using the Galleria mellonella model, this compound provided substantial survival benefits against infections caused by C. albicans and A. fumigatus. The LD90 (lethal dose for 90% of subjects) was established at 104 CFU/larvae for C. albicans and 106 conidia/larvae for A. fumigatus .

Toxicity and Safety Profile

This compound exhibits a favorable safety profile:

- Cell Line Tolerance : It was well tolerated by McCoy cell lines at concentrations up to 1000 mg/L.

- Systemic Safety : In Galleria mellonella models, systemic administration at doses up to 2000 mg/kg showed no adverse effects.

- Topical Administration : Topical application at concentrations as high as 32,000 mg/L was also well tolerated without significant side effects .

Comparative Efficacy

This compound has been compared with other antifungal agents:

- In head-to-head studies against standard antifungals, this compound demonstrated superior in vitro activity against several fungal strains.

- Its ability to disrupt biofilms formed by mixed infections (including bacteria and fungi) makes it a promising candidate for treating chronic wounds and infections resistant to traditional therapies .

Case Studies

Several case studies highlight the clinical applications of this compound:

- Chronic Wound Management : Patients with chronic wounds showed improved healing rates when treated with this compound as part of their wound care regimen.

- Post-Surgical Infections : In surgical settings, this compound was utilized to prevent infections in patients with high-risk profiles (e.g., diabetic foot ulcers), demonstrating a reduction in infection rates compared to controls .

Summary Table of Biological Activity

| Activity Type | Efficacy | MIC Range (mg/L) | LD90 (CFU/larvae) |

|---|---|---|---|

| Antibacterial | Effective against Gram-positive & Gram-negative bacteria | N/A | N/A |

| Antifungal | Effective against C. albicans & A. fumigatus | 1.56 - 25 | C. albicans: 104 |

| A. fumigatus: 106 | |||

| Antiviral | Effective against various viruses | N/A | N/A |

| Cytotoxicity | Tolerated up to 1000 mg/L | N/A | N/A |

Eigenschaften

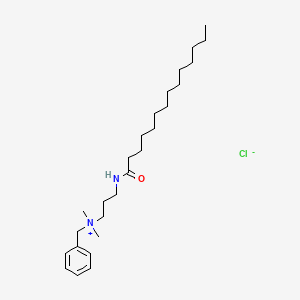

IUPAC Name |

benzyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25;/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQZCIIDNVIQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H47ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925509 | |

| Record name | Myramistin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15809-19-5 | |

| Record name | Myramistin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15809-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miramistin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015809195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myramistin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRAMISTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5J8F55LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.